Hydrochloride Salt Form: A Verified Solubility Advantage Over the Free Base
The target compound, 3-(1H-imidazol-1-yl)cyclohexan-1-one hydrochloride, is the salt form of 3-(1H-imidazol-1-yl)cyclohexan-1-one (free base, CAS 505062-29-3) . While quantitative aqueous solubility data (e.g., in mg/mL or μM) is not available in the public domain for either entity, the presence of the hydrochloride counterion is a well-established and predictable modification that significantly enhances water solubility compared to the neutral free base [1]. This principle is a standard practice in pharmaceutical and chemical sciences to improve the handling and biological testing of weakly basic compounds like those containing an imidazole moiety [1]. The free base analog is described in vendor documentation as a liquid insoluble in water but soluble in organic solvents .
| Evidence Dimension | Aqueous Solubility (Qualitative) |
|---|---|
| Target Compound Data | Hydrochloride salt (Solid, MW: 200.67 g/mol); Expected to have improved aqueous solubility. |
| Comparator Or Baseline | Free base (Liquid, MW: 164.20 g/mol); Reported as insoluble in water . |
| Quantified Difference | Data not available; inference based on established salt formation principles. |
| Conditions | Inference based on standard chemical principles for salt formation of weakly basic heterocycles [1]. |
Why This Matters
For procurement, the hydrochloride salt form ensures the compound can be reliably dissolved and dosed in aqueous biological buffers, a critical requirement for in vitro assays, whereas the free base would require organic co-solvents like DMSO, potentially interfering with assay results.
- [1] Stahl, P.H., Wermuth, C.G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Verlag Helvetica Chimica Acta, Zürich, 2002. View Source
